molecular formula C23H22N2O6S B2887209 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 921797-52-6

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2887209
CAS No.: 921797-52-6
M. Wt: 454.5
InChI Key: KXEPTWQFGODGTB-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 921797-52-6) is a synthetic organic compound with a molecular formula of C23H22N2O6S and a molecular weight of 454.5 g/mol. It is supplied with a purity of 95% or higher. This compound features a benzofuran moiety linked to a trimethoxybenzamide group via a thiazole ring, a structural motif common in medicinal chemistry research. The core structural components of this compound are associated with significant research value. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities and its role as an important functional group in medicinal chemistry . Benzofuran derivatives are also important pharmaceutical intermediates . Research into structurally similar N-(thiazol-2-yl)benzamide analogs has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical ligand-gated ion channel . These analogs function as negative allosteric modulators, potentially inhibiting channel signaling in a state-dependent manner . Furthermore, thiazole conjugates have shown promise in other research areas, such as exhibiting cytotoxic effects against various human cancer cell lines in vitro . This product is intended for research and development purposes only in laboratory settings. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-5-30-16-8-6-7-13-9-17(31-20(13)16)15-12-32-23(24-15)25-22(26)14-10-18(27-2)21(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEPTWQFGODGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The benzofuran and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Thiazole Linkage : Direct thiazole-benzamide linkage (vs. hydrazinyl or enamide linkers in ) could stabilize the molecule against metabolic degradation.
  • Trimethoxybenzamide Orientation : The 3,4,5-trimethoxy substitution pattern is conserved across analogs, suggesting its critical role in binding to biological targets such as tubulin or kinases .

Pharmacological Implications

  • Anticancer Activity : Compounds like (Z)-N-(3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-TMB exhibit cytotoxic effects via microtubule disruption, with IC₅₀ values in the low micromolar range . The target compound’s benzofuran-thiazole core may similarly stabilize tubulin interactions.
  • Bioavailability : The ethoxy group in the target compound could extend half-life compared to methoxy analogs, as seen in pharmacokinetic studies of related benzofuran derivatives .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP* (Predicted) Solubility (mg/mL)
N-[4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl]-TMB (Target) C24H23N3O6S 481.52 N/A 3.8 <0.1 (PBS)
N-[4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl]-3-(methylthio)benzamide C20H16N2O3S2 396.5 N/A 3.2 0.5 (DMSO)
(Z)-N-(3-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-TMB C26H23ClN4O6S 555.00 218–220 4.1 1.2 (DMSO)

*LogP calculated using ChemDraw.

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzofuran moiety : Contributes to its pharmacological properties.
  • Thiazole ring : Known for its role in various biological activities.
  • Trimethoxybenzamide structure : Enhances solubility and bioactivity.

The molecular formula is C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S^{2} with a molecular weight of 547.64 g/mol. Its unique combination of functional groups allows for multiple interactions with biological targets, enhancing its potential efficacy in therapeutic applications .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

  • Mechanism of Action :
    • Induces apoptosis in cancer cells through mitochondrial pathways.
    • Inhibits tumor cell proliferation by interfering with cell cycle progression.
    • Demonstrates selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) .
  • Research Findings :
    • In vitro studies have shown IC50 values ranging from 3.01 to 11.09 μM against different cancer cell lines .
    • The compound has been noted to arrest HeLa cells in the G2/M phase and inhibit tubulin polymerization, similar to known chemotherapeutic agents .

Anti-inflammatory Effects

The compound exhibits potent anti-inflammatory activity by acting as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models .

Case Studies and Research Findings

Study Findings Cell Lines Tested IC50 Values
Study 1Induced apoptosis via caspase pathwaysMCF-7 (breast), A549 (lung), PC-3 (prostate)3a showed significant cytotoxicity
Study 2Inhibited growth and induced G2/M arrestHeLa (cervical), HCT-116 (colon)6g: 9.13 μM (HeLa)
Study 3Suppressed TNF-α releaseLPS-stimulated macrophagesNot specified

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Interacts with kinases involved in inflammatory pathways.
  • Receptor Modulation : Alters the activity of receptors linked to cell survival and proliferation.

This multifaceted mechanism enhances its therapeutic potential in treating conditions like cancer and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran-thiazole core. Key steps include:

  • Cyclocondensation : Reacting 7-ethoxybenzofuran-2-carboxylic acid derivatives with thiazole precursors under reflux in THF or DMF .
  • Amide coupling : Using coupling agents like EDC/HOBt to attach the 3,4,5-trimethoxybenzamide moiety. Optimize temperature (60–80°C) and solvent polarity (e.g., DCM vs. DMSO) to minimize side products .
  • Purification : Employ preparative HPLC or column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxy vs. methoxy groups) and rule out tautomeric forms .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₃H₂₃N₃O₆S, MW 469.5 g/mol) .
  • X-ray crystallography : Refinement via SHELXL (from the SHELX suite) for absolute configuration determination .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodology : Conduct in vitro assays targeting:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified methoxy/ethoxy groups (e.g., replacing ethoxy with propoxy) and compare bioactivity .
  • Bioisosteric replacement : Substitute the benzofuran ring with indole or pyrrole to assess electronic effects on binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding or hydrophobic interactions .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinities, reducing reliance on indirect activity readouts .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic biases .

Q. What computational strategies are effective for predicting off-target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Glide to screen against the PDBe-KB database, prioritizing targets with high docking scores (e.g., COX-2, tubulin) .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties and toxicity risks .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100-ns trajectories .

Q. How can in vivo efficacy and safety be evaluated systematically?

  • Methodology :

  • Xenograft models : Administer the compound (10–50 mg/kg, oral/i.p.) to nude mice implanted with patient-derived tumors. Monitor tumor volume biweekly via caliper measurements .
  • Toxicokinetics : Assess plasma exposure (AUC, Cmax) and organ toxicity (e.g., liver enzymes, renal histopathology) in Sprague-Dawley rats .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in serum and urine .

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